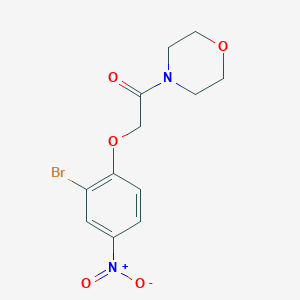

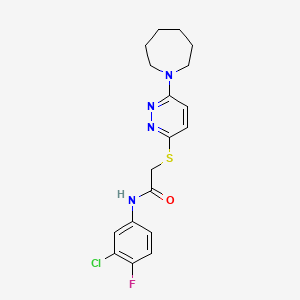

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.

Scientific Research Applications

Synthesis and Separation

- Synthesis of Organic Intermediates : 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone can be synthesized as an organic intermediate. The reaction of p-nitrophenol with ethylene dibromide forms 1-Bromo-2-(p-nitrophenoxy)ethane, which is a related compound, as an intermediate product. This indicates the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in similar syntheses (Liu Qiao-yun, 2004).

Synthesis of Chalcone Analogues

- Creation of Chalcone Analogues : This compound can be used to synthesize a variety of chalcone analogues. A study demonstrated an electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene and nitrothiophene, leading to the formation of alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This synthesis method implies the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in the creation of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).

Synthesis of Heterocycles

- Formation of Heterocyclic Compounds : The compound is useful in the synthesis of novel heterocycles. For instance, the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols, which are structurally related, demonstrates the compound's relevance in creating heterocyclic structures (H. Kwiecień, M. Szychowska, 2006).

Biological Activity Studies

Exploration of Biological Activities : The compound's derivatives can be explored for biological activities. For example, derivatives of ω-(4-formylphenoxy)acetophenone, a structurally similar compound, have been synthesized and tested for anticipated biological activities (K. Kandeel, 2006).

Cancer Treatment Research : Analogous compounds have been studied for their potential in cancer treatment. A related compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, was identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), suggesting similar compounds like 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone could have applications in cancer treatment research (A. Kashishian et al., 2003).

properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBVIDEPHOWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)

![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)

![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)